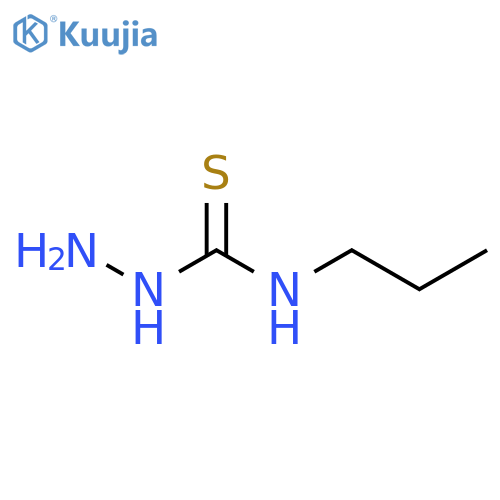Cas no 13431-35-1 (3-Amino-1-propylthiourea)

3-Amino-1-propylthiourea structure
商品名:3-Amino-1-propylthiourea
3-Amino-1-propylthiourea 化学的及び物理的性質
名前と識別子
-
- Hydrazinecarbothioamide,N-propyl-
- 1-amino-3-propylthiourea
- N-PROPYLHYDRAZINECARBOTHIOAMIDE
- 4-Isopropylthiosemicarbazide
- 4-n-propylthiosemicarbazide
- 4-n-propyl-thiosemicarbazide
- 4-propyl-3-thiosemicarbazide
- 4-Propyl-thiosemicarbazid
- 4-propylthiosemicarbazide
- 4-propyl-thiosemicarbazide
- AC1LXZ1F
- AC1Q2Y37
- CTK4B9091
- CS-0221666
- AKOS001061030
- 13431-35-1
- Z56985754
- Hydrazinecarbothioamide, N-propyl-
- 3-amino-1-propylthiourea
- n-Propylhydrazinecarbothioamide #
- SCHEMBL1488883
- EN300-09728
- DTXSID20158638
- 3-Amino-1-propylthiourea
-
- インチ: InChI=1S/C4H11N3S/c1-2-3-6-4(8)7-5/h2-3,5H2,1H3,(H2,6,7,8)
- InChIKey: PVGJRYABTLKMHO-UHFFFAOYSA-N
- ほほえんだ: C(NC(NN)=S)CC
計算された属性
- せいみつぶんしりょう: 133.06753
- どういたいしつりょう: 133.067
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 73.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- 密度みつど: 1.102
- ふってん: 206.6°Cat760mmHg
- フラッシュポイント: 78.8°C
- 屈折率: 1.551
- PSA: 50.08
3-Amino-1-propylthiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292336-250mg |
3-Amino-1-propylthiourea |
13431-35-1 | 95% | 250mg |
¥2152.00 | 2023-11-21 | |
| Enamine | EN300-09728-0.05g |
3-amino-1-propylthiourea |
13431-35-1 | 95% | 0.05g |
$42.0 | 2023-10-28 | |
| TRC | A630600-100mg |
3-Amino-1-propylthiourea |
13431-35-1 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A630600-500mg |
3-Amino-1-propylthiourea |
13431-35-1 | 500mg |
$ 210.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292336-100mg |
3-Amino-1-propylthiourea |
13431-35-1 | 95% | 100mg |
¥1544.00 | 2023-11-21 | |
| 1PlusChem | 1P007MW0-5g |
Hydrazinecarbothioamide,N-propyl- |
13431-35-1 | 95% | 5g |
$981.00 | 2023-12-22 | |
| Aaron | AR007N4C-2.5g |
Hydrazinecarbothioamide,N-propyl- |
13431-35-1 | 95% | 2.5g |
$717.00 | 2023-12-16 | |
| Enamine | EN300-09728-10g |
3-amino-1-propylthiourea |
13431-35-1 | 95% | 10g |
$1101.0 | 2023-10-28 | |
| 1PlusChem | 1P007MW0-100mg |
Hydrazinecarbothioamide,N-propyl- |
13431-35-1 | 95% | 100mg |
$134.00 | 2025-02-22 | |
| 1PlusChem | 1P007MW0-500mg |
Hydrazinecarbothioamide,N-propyl- |
13431-35-1 | 95% | 500mg |
$264.00 | 2025-02-22 |
3-Amino-1-propylthiourea 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
13431-35-1 (3-Amino-1-propylthiourea) 関連製品
- 6610-31-7(4-Butyl-3-thiosemicarbazide)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
